2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride

Catalog No.
S13986149
CAS No.
M.F
C11H14Cl2N2S
M. Wt
277.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochlor...

Product Name

2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride

IUPAC Name

2-pyrrolidin-3-yl-1,3-benzothiazole;dihydrochloride

Molecular Formula

C11H14Cl2N2S

Molecular Weight

277.2 g/mol

InChI

InChI=1S/C11H12N2S.2ClH/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8;;/h1-4,8,12H,5-7H2;2*1H

InChI Key

XYCJSZBOWUTTKT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC3=CC=CC=C3S2.Cl.Cl

2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring fused with a benzothiazole moiety. The molecular formula for this compound is C11H12N2SC_{11}H_{12}N_2S, and it exists as a dihydrochloride salt, enhancing its solubility and stability in various applications. This compound is recognized for its potential in medicinal chemistry due to the biological activities associated with both the pyrrolidine and benzothiazole components.

, including:

  • Oxidation: This process can lead to the formation of various derivatives, potentially altering the functional groups present in the molecule.
  • Reduction: Reduction reactions can modify the existing functional groups, impacting the compound's properties.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the pyrrolidinyl group.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to achieve desired outcomes .

2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride exhibits notable biological activities, which may include:

  • Antimicrobial Properties: Research indicates that compounds containing benzothiazole structures often demonstrate significant antimicrobial effects.
  • Cytotoxic Activity: Some studies suggest that this compound may possess cytotoxic properties against various cancer cell lines, making it a candidate for further pharmacological investigation .

These activities make it a subject of interest in drug discovery and development.

The synthesis of 2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride generally involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Fusion with Benzothiazole: The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
  • Dihydrochloride Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to obtain the dihydrochloride salt.

Industrial production may utilize optimized reaction conditions to enhance yield and purity .

2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug design targeting infectious diseases or cancer.
  • Chemical Research: It can be used as a reagent in various organic synthesis processes, especially those involving heterocyclic compounds.

Studies on the interactions of 2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride with biological targets are crucial for understanding its mechanism of action. Interaction studies often focus on:

  • Protein Binding: Investigating how this compound binds to specific proteins can provide insights into its pharmacodynamics.
  • Enzyme Inhibition: Understanding whether this compound inhibits certain enzymes could highlight its potential therapeutic uses .

Several compounds share structural similarities with 2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochlorideContains a methoxy group on the benzothiazoleEnhanced solubility and potential for diverse biological activity
2-(Pyrrolidin-1-yl)-1,3-benzothiazoleDifferent nitrogen position in pyrrolidineMay exhibit different pharmacological profiles
Benzothiazole derivativesVaried substituents on benzothiazole coreBroad spectrum of biological activities

These compounds illustrate the diversity within the benzothiazole family while highlighting the unique properties of 2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride due to its specific structural features.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

276.0254750 g/mol

Monoisotopic Mass

276.0254750 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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